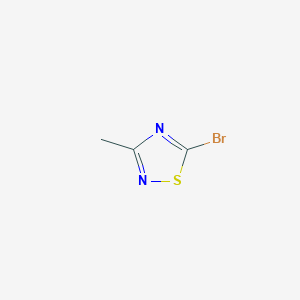

5-Bromo-3-methyl-1,2,4-thiadiazole

説明

Historical Context and Discovery of 1,2,4-Thiadiazole (B1232254) Derivatives

The chemistry of thiadiazoles, in general, has roots in the late 19th century with the discovery of related hydrazine (B178648) compounds. nih.gov While the first true 1,3,4-thiadiazole (B1197879) was described in the 1880s and 1890s, the exploration of 1,2,4-thiadiazole chemistry gained significant momentum later. nih.gov A key figure in the exploration of 1,2,4-thiadiazole chemistry was Friedrick T. Kruzer, whose work in 1965 significantly advanced the understanding of these compounds. researchgate.net Over the years, various synthetic methods have been developed to construct the 1,2,4-thiadiazole ring, often involving the cyclization of thioamide-based precursors. researchgate.netorganic-chemistry.org The development of these synthetic routes has been crucial for accessing a wide range of substituted 1,2,4-thiadiazole derivatives for further study and application.

Significance of Heterocyclic Compounds in Chemical and Biological Sciences

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, represent the largest and most diverse family of organic compounds. derpharmachemica.comopenaccessjournals.com The most common heteroatoms are nitrogen, oxygen, and sulfur. derpharmachemica.comijsrtjournal.com These compounds are fundamental to many areas of science, including biochemistry and medicinal chemistry, due to their widespread presence in biologically active molecules. derpharmachemica.comijnrd.org Many essential biological molecules, such as DNA, RNA, hemoglobin, and various vitamins, contain heterocyclic rings. derpharmachemica.com

Five-membered heterocyclic rings are particularly significant structural motifs in the design of pharmaceuticals. nih.govmdpi.comfrontiersin.org Their presence in a drug molecule can enhance properties such as metabolic stability, solubility, and bioavailability. mdpi.com These rings can act as pharmacophores, the part of a molecule responsible for its biological activity, and can be used to fine-tune the potency and selectivity of a drug. nih.govnih.gov The ability of heteroatoms to participate in hydrogen bonding and other non-covalent interactions is a key factor in their utility in drug design. numberanalytics.com Thiadiazole scaffolds, including the 1,2,4-isomer, are found in a variety of drugs and are actively researched for the development of new therapeutic agents. frontiersin.orgresearchgate.net

Thiadiazoles exist as four constitutional isomers, distinguished by the relative positions of the sulfur and two nitrogen atoms in the five-membered ring. wikipedia.org These isomers, while all being aromatic heterocycles, exhibit distinct chemical and physical properties which influence their synthesis and biological activities.

| Isomer | Key Structural Feature | Common Applications and Properties |

| 1,2,4-Thiadiazole | Sulfur at position 1, nitrogens at 2 and 4. | Found in some natural products and pharmaceuticals like the antibiotic Cefozopran. researchgate.netrsc.org |

| 1,3,4-Thiadiazole | Sulfur at position 1, nitrogens at 3 and 4. | The most common isomer in medicinal chemistry, present in drugs like acetazolamide (B1664987) and cephazolin. wikipedia.orgnih.govresearchgate.net |

| 1,2,3-Thiadiazole (B1210528) | Sulfur at position 1, nitrogens at 2 and 3. | Known for its use as a building block in organic synthesis and has shown a range of biological activities. mdpi.commdpi.com |

| 1,2,5-Thiadiazole | Sulfur at position 1, nitrogens at 2 and 5. | Less common than the 1,3,4- and 1,2,4-isomers, but derivatives have been synthesized and studied. wikipedia.org |

The arrangement of the heteroatoms in each isomer affects its electronic distribution, dipole moment, and potential for intermolecular interactions, leading to different reactivity and biological profiles. For instance, the 1,3,4-thiadiazole ring is a common scaffold in a wide array of pharmacologically active compounds. nih.govresearchgate.net

Overview of Research Trajectories for 5-Bromo-3-methyl-1,2,4-thiadiazole

This compound is a substituted thiadiazole that serves as a valuable intermediate in organic synthesis. Its research trajectory is primarily focused on its utility as a building block for more complex molecules, particularly in the development of new pharmaceutical agents.

The synthesis of this compound is well-documented, with methods such as the Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole (B102305) being employed. chemicalbook.com This process allows for the introduction of a bromine atom at the 5-position, which can then be further functionalized through various cross-coupling reactions.

A significant application of this compound is in the synthesis of kinase inhibitors and other biologically active molecules. For example, it has been used in palladium-catalyzed cross-coupling reactions to create more complex heterocyclic structures. echemi.comrsc.org The bromo-substituent provides a reactive handle for such transformations.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₃BrN₂S nih.gov |

| Molecular Weight | 179.04 g/mol nih.gov |

| Appearance | Solid or liquid sigmaaldrich.comsigmaaldrich.com |

| Purity | Typically ≥95% cymitquimica.com |

| CAS Number | 54681-68-4 nih.gov |

Research involving this compound is often detailed in patents concerning the synthesis of novel therapeutic compounds, highlighting its importance in the drug discovery pipeline. google.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-3-methyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3BrN2S/c1-2-5-3(4)7-6-2/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRFYFSQFLKUMEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512945 | |

| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54681-68-4 | |

| Record name | 5-Bromo-3-methyl-1,2,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-3-methyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Bromo 3 Methyl 1,2,4 Thiadiazole and Its Analogues

General Principles of 1,2,4-Thiadiazole (B1232254) Synthesis

The synthesis of the 1,2,4-thiadiazole ring system, a significant heterocyclic scaffold, is achieved through a variety of established and modern synthetic methodologies. isres.org These methods often involve the formation of the key nitrogen-sulfur bond within the five-membered ring.

Classical and widely utilized approaches include the oxidative dimerization of thioamides . acs.org This method employs various oxidizing agents to facilitate the formation of the thiadiazole ring from two thioamide molecules. Another common strategy is the intramolecular oxidative cyclization of amidinithioureas . isres.org

More contemporary methods have focused on improving efficiency, atom economy, and substrate scope. These include multicomponent reactions , where multiple starting materials are combined in a single step to construct the heterocyclic core. isres.org The 1,3-dipolar cycloaddition of nitrile sulfides to nitriles represents another powerful tool for constructing the 1,2,4-thiadiazole ring. isres.orgwikipedia.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole (the nitrile sulfide) with a dipolarophile (the nitrile). wikipedia.orgnih.govnih.gov

Recent advancements have also highlighted the use of iodine-mediated one-pot synthesis from nitriles and thioamides. rsc.orgresearchgate.net This approach involves the sequential intermolecular addition of a thioamide to a nitrile, followed by an intramolecular oxidative coupling of the N-H and S-H bonds, facilitated by molecular iodine, to yield unsymmetrically disubstituted 1,2,4-thiadiazoles. rsc.org Furthermore, electrochemical methods are emerging as green and efficient alternatives, such as the three-component reaction of amines, amidines, and carbon disulfide (CS2) under metal- and oxidant-free conditions. acs.org

Specific Synthetic Routes to 5-Bromo-3-methyl-1,2,4-thiadiazole

The synthesis of the target compound, this compound, primarily relies on the introduction of a bromine atom onto a pre-formed 3-methyl-1,2,4-thiadiazole core.

Bromination Strategies for Thiadiazole Core

A key strategy for the synthesis of this compound is the Sandmeyer reaction . chemicalbook.comgoogle.comwikipedia.org This well-established reaction allows for the conversion of an aryl or heteroaryl amine to a halide via a diazonium salt intermediate. wikipedia.orgnih.gov In this specific case, the precursor 5-amino-3-methyl-1,2,4-thiadiazole (B102305) is diazotized and subsequently treated with a bromide source, typically in the presence of a copper(I) salt catalyst. chemicalbook.comwikipedia.org

Alternative bromination procedures for heterocyclic systems have been reported, such as the use of tert-butyl nitrite (B80452) (t-BuONO) and copper(II) bromide (CuBr2) in a suitable solvent like acetonitrile (B52724). nih.gov This method has been successfully applied to the bromination of pyrazole (B372694) derivatives and represents a potential alternative for the thiadiazole system. nih.gov

Precursor Chemistry: Synthesis of 3-Methyl-1,2,4-thiadiazole Derivatives

The primary precursor for the synthesis of this compound is 5-amino-3-methyl-1,2,4-thiadiazole . The synthesis of this amino derivative can be approached through various routes. One patented method involves the reaction of d3-acetamidine with bromine, thiocyanate (B1210189) (such as potassium thiocyanate), and sodium methoxide. google.com

The synthesis of related 3-methyl-1,2,4-thiadiazole derivatives, such as 3-methyl-1,2,4-thiadiazole-5-carbohydrazide, also provides a pathway to the necessary precursors. google.comgoogle.com The synthesis of this carbohydrazide (B1668358) typically starts from precursors like methyl hydrazinecarbodithioate, which undergoes cyclization to form the thiadiazole ring, followed by reaction with hydrazine (B178648) hydrate.

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction parameters is crucial for achieving high yield and purity of this compound. In the context of the Sandmeyer reaction, several factors can be fine-tuned.

The choice of solvent can significantly impact the outcome of 1,2,4-thiadiazole synthesis. For the Sandmeyer bromination of 5-amino-3-methyl-1,2,4-thiadiazole, the reaction is typically carried out in an aqueous medium. chemicalbook.comgoogle.com Following the reaction, an organic solvent such as dichloromethane (B109758) (DCM) is used for extraction of the product. chemicalbook.com In other synthetic approaches for substituted thiadiazoles, solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) have been employed, sometimes influencing the reaction pathway and yield. acs.orgnih.gov For instance, in a base-mediated synthesis of 3,5-disubstituted-1,2,4-thiadiazoles, DMF was found to be a superior solvent to DMSO. acs.org The use of acetonitrile has also been documented in copper-catalyzed bromination reactions. nih.gov

Temperature is a critical parameter to control during the synthesis of this compound. In the Sandmeyer bromination, the temperature is maintained between 40-45 °C during the addition of the sodium nitrite solution. chemicalbook.com After the reaction is complete, the mixture is cooled to 20-25 °C for the extraction process. chemicalbook.com The final product is concentrated under vacuum (approximately -0.9 bar) at a maximum temperature of 30 °C to remove the extraction solvent. chemicalbook.com In related syntheses of thiadiazole derivatives, temperatures can range more broadly, with some reactions being conducted at room temperature while others require heating, for example, to 120 °C in DMSO for a cyclization reaction. acs.orgnih.gov

The following table summarizes the key reaction conditions for the Sandmeyer synthesis of this compound:

| Parameter | Condition |

| Starting Material | 5-amino-3-methyl-1,2,4-thiadiazole |

| Reagents | 48% HBr solution, Sodium nitrite |

| Solvent | Water (reaction), Dichloromethane (extraction) |

| Temperature | 40-45 °C (diazotization), 20-25 °C (extraction), max 30 °C (concentration) |

| Pressure | Vacuum (for concentration) |

| Yield | ~82% |

Novel Synthetic Approaches and Catalyst Development

The quest for more effective synthetic routes to 1,2,4-thiadiazoles has led to the exploration of novel catalysts and reaction designs. These modern approaches aim to improve yield, reduce waste, and allow for the creation of a diverse range of substituted thiadiazole derivatives.

A groundbreaking approach to the synthesis of 1,2,4-thiadiazoles involves the use of enzymes in a process known as enzymatic halide recycling. nih.govresearchgate.netresearchgate.net This biocatalytic method utilizes vanadium-dependent haloperoxidase (VHPO) enzymes for the oxidative dimerization of thioamides. nih.govresearchgate.net The reaction is initiated by the VHPO-catalyzed oxidation of a halide, such as bromide, to generate a reactive electrophilic halogenating species. This species then activates the thioamide substrate for subsequent bond formation.

The process is particularly noteworthy for its use of a catalytic quantity of a halide salt, with hydrogen peroxide serving as the terminal oxidant. nih.govresearchgate.netresearchgate.net This method has been successfully applied to a variety of thioamides, producing the corresponding 1,2,4-thiadiazoles in moderate to high yields with excellent chemoselectivity. nih.govresearchgate.net Mechanistic studies suggest that the reaction proceeds through two distinct enzyme-mediated sulfur halogenation events, which are crucial for the formation of the heterocyclic ring. nih.govresearchgate.net This enzymatic strategy represents a significant advancement in the sustainable synthesis of these societally important molecules. researchgate.net

A proposed mechanism begins with the VHPO-catalyzed S-bromination of the starting thioamide to form an S-bromothioamide intermediate. This intermediate is then activated for the addition of another equivalent of the thioamide, leading to an iminobenzathiamide intermediate. A second VHPO-catalyzed bromination of this intermediate initiates ring closure and tautomerization to yield the final 1,2,4-thiadiazole product. wikipedia.org

| Catalyst System | Substrate | Yield (%) | Total Turnover Number (TTN) |

| CpVBPO | para-methyl-substituted aromatic thiobenzamide | 81 | 3240 |

| CpVBPO | para-tert-butyl-substituted aromatic thiobenzamide | 91 | 3640 |

| CpVBPO | para-chlorine-substituted aromatic thiobenzamide | 71 | 2840 |

| CpVBPO | para-bromine-substituted aromatic thiobenzamide | 52 | 2080 |

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including 1,2,4-thiadiazoles. The presence of a halogen atom, such as in this compound, provides a handle for introducing a wide variety of substituents onto the thiadiazole ring. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Stille, and Heck couplings, are particularly prominent in this area. wikipedia.orglibretexts.orgwikipedia.org

The Suzuki-Miyaura coupling, which involves the reaction of an organoboron compound with a halide in the presence of a palladium catalyst and a base, is a versatile method for forming carbon-carbon bonds. libretexts.org For instance, 3,5-dichloro-1,2,4-thiadiazole (B1299824) has been shown to react with arylboronic acids under Suzuki-Miyaura conditions to yield 5-aryl-3-chloro-1,2,4-thiadiazoles at room temperature, and 3,5-diaryl-1,2,4-thiadiazoles at higher temperatures. nih.govresearchgate.net This demonstrates the potential for selective functionalization of halogenated 1,2,4-thiadiazoles. While specific studies on this compound are not extensively documented, the principles of these reactions are broadly applicable.

The Stille reaction, which couples an organotin compound with an organic halide, is another valuable palladium-catalyzed method. wikipedia.org This reaction has been successfully applied to 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govthieme-connect.comyoutube.comthiadiazole) with various aromatic and heteroaromatic stannyl (B1234572) derivatives, indicating its utility for the functionalization of bromo-substituted thiadiazole systems. nih.gov The Heck reaction, involving the coupling of an unsaturated halide with an alkene, also offers a pathway to introduce alkenyl groups onto the thiadiazole core. wikipedia.org These metal-catalyzed reactions significantly expand the accessible chemical space for 1,2,4-thiadiazole derivatives, allowing for the synthesis of complex molecules with tailored properties.

| Coupling Reaction | Catalyst | Substrates | Product |

| Suzuki-Miyaura | Pd(PPh3)4 | 3,5-dichloro-1,2,4-thiadiazole, arylboronic acid | 5-aryl-3-chloro-1,2,4-thiadiazole |

| Stille Coupling | PdCl2(PPh3)2 | 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govthieme-connect.comyoutube.comthiadiazole), aryl tributylstannane | 4-arylbenzo[1,2-d:4,5-d′]bis( nih.govthieme-connect.comyoutube.comthiadiazole) |

One notable one-pot method for the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles involves the iodine-mediated reaction of nitriles and thioamides. thieme-connect.com This approach proceeds through the sequential intermolecular addition of thioamides to nitriles, followed by an intramolecular oxidative coupling of N-H and S-H bonds mediated by molecular iodine. thieme-connect.comyoutube.com This protocol is advantageous as it utilizes readily available starting materials and a simple, effective oxidant to produce a variety of 1,2,4-thiadiazoles in moderate to good yields with a broad tolerance for different functional groups. thieme-connect.com

Another efficient one-pot synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles has been developed using a base-mediated intramolecular dehydrogenative N-S coupling. nih.govacs.org In this method, an amidine and a dithioester react in the presence of a base like sodium hydride in a solvent such as DMF at room temperature to directly form the thiadiazole ring. nih.govacs.org This approach avoids the need for an external oxidizing agent and provides good yields of the desired products. nih.govacs.org

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 1,2,4-thiadiazoles to minimize the environmental impact of chemical processes. These approaches focus on the use of environmentally benign solvents, catalysts, and reaction conditions.

A significant green approach involves the use of water as a solvent. For example, an iodine-mediated oxidative C-N and N-S bond formation for the synthesis of 3-substituted 5-amino-1,2,4-thiadiazoles from isothiocyanates can be carried out in water, offering a metal-free and environmentally friendly strategy. nih.gov Another green method utilizes sodium carbonate to promote the synthesis of 5-amino-1,2,4-thiadiazoles from elemental sulfur in the presence of air as the oxidant, with water being the only byproduct. nih.gov

Solvent-free reaction conditions, such as grinding, also represent a key green chemistry technique. The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles can be achieved in excellent yields by grinding a substituted thioamide with N-bromosuccinimide (NBS) in the presence of basic alumina (B75360) at room temperature. This method is highly efficient, with short reaction times and neat conditions.

The use of mechanochemistry, often through ball-milling, is another sustainable approach that can reduce or eliminate the need for solvents. mdpi.com These green synthetic protocols are crucial for developing more sustainable and economical methods for producing 1,2,4-thiadiazole derivatives.

Stereoselective Synthesis and Chiral Resolution of Thiadiazole Derivatives

The synthesis of chiral molecules is of great importance in medicinal chemistry, as the biological activity of a compound can be highly dependent on its stereochemistry. While the synthesis of chiral 1,2,4-thiadiazole derivatives is not as extensively reported as for other heterocyclic systems, the principles of stereoselective synthesis and chiral resolution are applicable.

Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral compound. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries. For instance, new chiral 1,3,4-thiadiazole-based bis-sulfonamides have been synthesized starting from chiral amino acids. nih.gov The inherent chirality of the amino acid is carried through the synthetic sequence to yield enantiomerically pure thiadiazole derivatives. nih.gov Although this example pertains to the 1,3,4-isomer, similar strategies could be envisioned for the synthesis of chiral 1,2,4-thiadiazoles.

Chiral resolution is a technique used to separate a racemic mixture into its individual enantiomers. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for this purpose. Racemic compounds can be resolved into their pure enantiomers using a chiral column, allowing for the isolation and characterization of each stereoisomer. researchgate.netnih.gov For example, the resolution of racemic thioridazine, a molecule containing a heterocyclic system, has been successfully achieved using a beta-cyclodextrin-bonded stationary phase in HPLC. nih.gov Such chiral HPLC methods are crucial for obtaining enantiomerically pure samples of thiadiazole derivatives for biological evaluation. researchgate.net

Reaction Mechanisms and Reactivity Studies of 5 Bromo 3 Methyl 1,2,4 Thiadiazole

Electrophilic Aromatic Substitution Reactions on the Thiadiazole Ring

The 1,2,4-thiadiazole (B1232254) ring is an electron-deficient system, which generally makes it less reactive towards electrophilic aromatic substitution. udayton.edu The presence of two electronegative nitrogen atoms in the ring reduces the electron density on the carbon atoms, thus deactivating the ring for such reactions. nih.gov Consequently, common electrophilic substitution reactions like nitration, sulfonation, and Friedel-Crafts acylation are challenging to achieve on the thiadiazole core itself.

However, the reactivity can be influenced by the substituents on the ring. While there is limited specific information on the direct electrophilic substitution on 5-bromo-3-methyl-1,2,4-thiadiazole, studies on related thiadiazole systems provide some insights. For instance, aminosubstituted 1,3,4-thiadiazoles can undergo bromination at the 5-position, indicating that activating groups can facilitate electrophilic attack. nih.gov

In the case of this compound, the bromine atom is an electron-withdrawing group, further deactivating the ring towards electrophilic attack. The methyl group is weakly activating, but its effect is unlikely to overcome the deactivating effects of the bromine and the ring nitrogens. Therefore, direct electrophilic substitution on the thiadiazole ring of this compound is not a common or favorable reaction pathway.

Nucleophilic Substitution Reactions at the 5-Bromo Position

The bromine atom at the 5-position of the 1,2,4-thiadiazole ring is the most reactive site for nucleophilic substitution. isres.org The electron-withdrawing nature of the two nitrogen atoms in the thiadiazole ring significantly lowers the electron density at the C5 position, making it susceptible to attack by nucleophiles. nih.gov This facilitates the displacement of the bromide ion by a variety of nucleophiles.

This reactivity is a key feature in the synthetic utility of this compound, allowing for the introduction of diverse functional groups at this position. It serves as a precursor for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the formation of carbon-carbon bonds.

The general mechanism for nucleophilic aromatic substitution (SNAr) at the 5-position involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate. This intermediate is stabilized by the electron-withdrawing thiadiazole ring. Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product.

Studies on analogous brominated thiadiazole compounds have shown that they readily react with various nucleophiles, including amines, thiols, and alkoxides, to yield the corresponding substituted products. mdpi.comnih.govresearchgate.net For example, the reaction of 4-bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comthiadiazole) with amines like morpholine, piperidine, and pyrrolidine (B122466) results in the substitution of the bromine atom. mdpi.comnih.gov

Table 1: Examples of Nucleophilic Substitution Reactions on Brominated Thiadiazoles

| Brominated Thiadiazole | Nucleophile | Product | Reference |

|---|---|---|---|

| This compound | Various nucleophiles | 5-Substituted-3-methyl-1,2,4-thiadiazoles | |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comthiadiazole) | Morpholine | 4-Morpholinobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comthiadiazole) | mdpi.comnih.gov |

| 4-Bromobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comthiadiazole) | Piperidine | 4-Piperidinobenzo[1,2-d:4,5-d′]bis( nih.govmdpi.comthiadiazole) | mdpi.comnih.gov |

Reactivity of the Methyl Group at Position 3

The methyl group at the 3-position of the thiadiazole ring exhibits reactivity similar to that of a methyl group on a picoline molecule. nih.govbu.edu.eg This implies that the protons of the methyl group are acidic to some extent and can be removed by a strong base to generate a carbanion. This carbanion can then participate in various reactions, such as condensation with aldehydes or ketones.

While specific studies on the reactivity of the methyl group in this compound are not extensively documented, the analogy to picoline suggests that it can undergo reactions typical of activated methyl groups in heterocyclic systems. These reactions could include aldol-type condensations, alkylations, and oxidations. For instance, the methyl group could potentially be oxidized to a carboxylic acid group under appropriate conditions.

Ring-Opening and Cycloreversion Reactions

Thiadiazole rings, in general, can undergo ring-opening reactions, particularly when treated with strong bases. nih.govbu.edu.eg The 1,3,4-thiadiazole (B1197879) nucleus, for example, is known to undergo ring fission upon treatment with a strong base. nih.gov This reactivity is attributed to the inherent strain and electronic properties of the heterocyclic ring.

Photochemical reactions can also induce ring-opening and cycloreversion in thiadiazoles. bu.edu.eg For instance, the photolysis of 1,2,3-thiadiazoles can lead to the formation of various products through the intermediacy of a 1,3-diradical species. nih.gov While the specific behavior of this compound under these conditions is not detailed in the available literature, it is plausible that it could undergo similar transformations.

High-vacuum pyrolysis of substituted 1,3,4-thiadiazoles has been shown to result in fragmentation into smaller molecules. bu.edu.eg This suggests that this compound might also be susceptible to thermal decomposition, although the specific products would depend on the reaction conditions.

Oxidation and Reduction Chemistry of the Thiadiazole Core

The thiadiazole ring can participate in both oxidation and reduction reactions, although its stability can be a factor. The sulfur atom in the ring is susceptible to oxidation, which can lead to the formation of sulfoxides or sulfones. However, strong oxidizing agents might also lead to the degradation of the ring.

Reduction of the thiadiazole ring is also possible, but it often requires strong reducing agents and can lead to ring cleavage. The stability of the 1,2,4-thiadiazole ring in this compound towards common reducing agents is generally considered to be relatively high. isres.org

Mechanistic Investigations using Isotopic Labeling

For example, isotopic labeling could be used to trace the fate of the bromine atom during nucleophilic substitution reactions or to investigate the mechanism of ring-opening reactions. By labeling specific atoms in the molecule, it is possible to follow their path throughout a chemical transformation and gain detailed insights into the reaction pathway.

Computational Mechanistic Elucidation of Thiadiazole Reactions

Computational chemistry provides a powerful means to investigate the reaction mechanisms and reactivity of molecules like this compound. nih.gov Quantum chemical methods can be used to calculate the energies of reactants, intermediates, transition states, and products, thereby providing a detailed picture of the potential energy surface of a reaction.

Theoretical studies on related thiadiazole systems have been used to investigate various aspects of their reactivity. For example, computational methods have been employed to study the photochemical isomerization of 1,2,3-thiadiazoles, revealing the involvement of conical intersections and 1,3-diradical intermediates. nih.gov

In the context of this compound, computational studies could be used to:

Predict the regioselectivity of nucleophilic substitution reactions.

Calculate the activation barriers for different reaction pathways.

Investigate the electronic structure of the molecule and its influence on reactivity.

Model the spectroscopic properties of the compound and its derivatives.

Such computational investigations can complement experimental studies and provide a deeper understanding of the chemical behavior of this important heterocyclic compound. nih.gov

Spectroscopic and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Bromo-3-methyl-1,2,4-thiadiazole

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of this compound. While this compound serves as a precursor in various synthetic pathways, such as in the preparation of PARG inhibitors, detailed spectral assignments require a combination of one-dimensional and two-dimensional NMR experiments. google.comgoogle.com

While specific experimental spectra for the isolated compound are not widely published, the expected NMR data can be predicted based on its structure.

¹H NMR: The proton NMR spectrum is expected to be simple, showing a single resonance. The three equivalent protons of the methyl group (CH₃) attached to the C3 position of the thiadiazole ring would appear as a sharp singlet. The chemical shift of this singlet would be anticipated in the aliphatic region, typically around 2.0-3.0 ppm, influenced by the electronic environment of the heterocyclic ring.

¹³C NMR: The carbon-13 NMR spectrum would provide key information about the carbon framework. Three distinct signals are expected:

One signal for the methyl carbon (CH₃), typically appearing in the upfield region of the spectrum.

Two signals for the two aromatic carbons of the thiadiazole ring (C3 and C5). The carbon atom bonded to the bromine (C5) would be significantly influenced by the halogen's electronegativity and would likely appear at a different chemical shift compared to the carbon bonded to the methyl group (C3). In related 1,3,4-thiadiazole (B1197879) derivatives, these ring carbons resonate between approximately 158 and 165 ppm. semanticscholar.orgrsc.org

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~2.5 | Singlet |

| ¹³C | ~15-25 | Quartet (in ¹H-coupled) |

| ¹³C | ~150-170 | Singlet |

| ¹³C | ~150-170 | Singlet |

2D NMR Techniques (COSY, HMQC, HMBC)

To unambiguously assign the signals and confirm the molecular structure, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): As there is only one isolated proton environment (the methyl group), a COSY spectrum would not show any cross-peaks, confirming the absence of proton-proton coupling.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would show a direct correlation between the methyl protons and the methyl carbon, confirming the ¹H and ¹³C assignments for the methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for confirming the connectivity of the thiadiazole ring. It would reveal long-range correlations (over two to three bonds) between the protons of the methyl group and the C3 carbon of the heterocyclic ring, providing definitive evidence for the position of the methyl substituent.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is used to identify the functional groups and characteristic vibrations of the thiadiazole ring system. For this compound, the spectra would be dominated by vibrations associated with the heterocyclic core. General spectral regions for thiadiazole analogues include the C=N stretching vibration around 1600 cm⁻¹ and the S–N stretching vibration near 750 cm⁻¹.

Table 2: Characteristic Vibrational Frequencies for Thiadiazole Derivatives

| Wavenumber (cm⁻¹) | Assignment |

| ~3000 | C-H stretch (methyl) |

| ~1600 | C=N stretch (ring) |

| ~1450 | C-H bend (methyl) |

| ~750 | S-N stretch (ring) |

| < 700 | C-Br stretch |

| < 700 | C-S stretch (ring) |

Data are typical values for thiadiazole derivatives and serve as a predictive guide.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of this compound. This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy. The experimentally determined exact mass is compared to the theoretical mass calculated from the molecular formula, C₃H₃BrN₂S. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. This provides unequivocal confirmation of the molecular formula.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information by mapping the precise spatial arrangement of atoms in a single crystal. This technique would unambiguously confirm the 1,2,4-thiadiazole (B1232254) ring system and the substitution pattern, distinguishing it from other potential isomers.

Although a specific crystal structure for this compound has not been reported in the searched literature, this methodology remains the gold standard for determining solid-state conformation, intermolecular interactions, and precise geometric parameters.

A crystallographic analysis would yield precise measurements of all bond lengths and angles within the molecule. For the 1,2,4-thiadiazole ring, this data would reveal the degree of aromaticity and any strain imposed by the substituents. Key parameters that would be determined include the lengths of the C-S, C=N, N-S, and C-C bonds, as well as the internal angles of the five-membered ring. This information is critical for understanding the electronic properties and reactivity of the molecule.

Electronic Spectroscopy (UV-Vis) and Photophysical Properties

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides valuable information about the electronic transitions within a molecule. For this compound, the UV-Vis absorption spectrum is expected to be characterized by transitions involving the π-electron system of the thiadiazole ring and the non-bonding electrons of the heteroatoms.

The bromine atom, with its lone pairs of electrons, can act as an auxochrome, potentially causing a bathochromic (red) shift of the absorption maxima compared to the unsubstituted 1,2,4-thiadiazole. This is due to the extension of the conjugated system through the participation of the bromine's non-bonding electrons. The methyl group, being an electron-donating group, may also contribute to a slight red shift.

The photophysical properties, such as fluorescence and phosphorescence, of this compound are also of interest. The presence of the heavy bromine atom could lead to an enhanced intersystem crossing rate from the singlet excited state to the triplet state. This "heavy-atom effect" could potentially quench fluorescence and promote phosphorescence. However, detailed experimental studies would be required to confirm the emissive properties of this compound. The study of the photophysical properties of halogenated derivatives of other heterocyclic systems has shown that the nature of the halogen atom significantly impacts fluorescence quantum yields. nih.gov

The following table summarizes the expected electronic transitions for this compound based on the general understanding of similar heterocyclic compounds.

| Type of Transition | Expected Wavelength Region | Description |

| π → π | ~200-300 nm | Electronic transition from a π bonding orbital to a π antibonding orbital within the thiadiazole ring. |

| n → π | >250 nm | Transition of a non-bonding electron (from N or S) to a π antibonding orbital. Often has lower intensity than π → π* transitions. |

Further computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), could provide theoretical predictions of the electronic absorption spectrum and offer deeper insights into the nature of the electronic transitions of this compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT can accurately predict molecular geometries, energies, and reactivity descriptors. For thiadiazole derivatives, DFT calculations are crucial for understanding how substituents influence the electronic nature of the heterocyclic ring. mdpi.comnih.gov

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com

In studies on thiadiazole derivatives, FMO analysis helps identify the most probable sites for electrophilic and nucleophilic attack. mdpi.com For 5-Bromo-3-methyl-1,2,4-thiadiazole, the HOMO would likely be distributed over the thiadiazole ring and the bromine atom, while the LUMO would also be centered on the electron-deficient ring. This analysis is fundamental for predicting how the molecule might interact with biological targets.

Table 1: Conceptual Frontier Molecular Orbital Properties for a Thiadiazole Derivative

| Property | Description | Conceptual Value (eV) | Implication for Reactivity |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.0 to -6.0 | Indicates electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -0.5 | Indicates electron-accepting capability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 to 6.0 | A larger gap suggests higher kinetic stability. |

Note: This table presents conceptual values typical for heterocyclic compounds and is for illustrative purposes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It is used to predict how a molecule will interact with other species, particularly in non-covalent interactions. Red regions on an MEP map indicate areas of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor) and are susceptible to nucleophilic attack. mdpi.com

For thiadiazole derivatives, MEP maps reveal that nitrogen atoms are typically the most electron-rich sites, making them likely hydrogen bond acceptors. mdpi.com In this compound, the MEP would show negative potential around the nitrogen atoms of the thiadiazole ring and a region of positive potential (a σ-hole) on the bromine atom, influencing its ability to form halogen bonds.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. youtube.comyoutube.com For a small molecule like this compound, MD simulations can explore its conformational flexibility. However, in the context of drug discovery, MD simulations are more commonly applied to investigate the stability of a ligand-protein complex after it has been predicted by molecular docking. mdpi.comnih.gov

These simulations, often run for periods of 100 nanoseconds or more, assess whether the predicted binding pose of the ligand is stable within the protein's active site in a simulated physiological environment. mdpi.comacs.org Key parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein atoms are monitored. A stable RMSD value over time suggests that the ligand remains securely in the binding pocket, validating the docking results. acs.orgnih.gov Such simulations have been crucial in confirming the stable interactions of various thiadiazole derivatives with their biological targets like VEGFR-2 and SHP2. mdpi.comnih.gov

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Ligand-Protein Complex

| Parameter | Description | Typical Value/Setting |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Force Field | Set of parameters used to calculate potential energy. | CHARMM36m, AMBER |

| Solvent Model | Representation of the aqueous environment. | TIP3P water model |

| Temperature | Simulated system temperature. | 300 K |

| Pressure | Simulated system pressure. | 1 atm |

| Analysis Metric | Used to measure stability. | RMSD, RMSF, Hydrogen Bonds |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.comnih.gov The fundamental principle is that the structural properties of a molecule, quantified by molecular descriptors, determine its activity. nih.gov

The process involves generating a dataset of related compounds with known activities, calculating various descriptors (e.g., physicochemical, electronic, topological), and then using statistical methods like Multiple Linear Regression (MLR) or machine learning to build a predictive model. elsevierpure.comimist.ma Numerous QSAR studies on thiadiazole derivatives have been successful in creating models that predict activities such as anticancer, antimicrobial, and enzyme inhibition. tandfonline.comelsevierpure.comnih.govresearchgate.net These models help in designing new, more potent compounds by identifying the key structural features that contribute positively or negatively to the desired biological effect. nih.gov

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Description |

| Physicochemical | LogP, Molar Refractivity (MR) | Relate to lipophilicity and molecular size/polarizability. researchgate.net |

| Electronic | HOMO/LUMO energies, Dipole Moment | Describe the electronic properties and charge distribution. imist.maresearchgate.net |

| Topological | Wiener Index, Kier & Hall Indices | Quantify molecular shape, size, and branching. |

| 3D Descriptors | Solvent Accessible Surface Area (SASA) | Describe the three-dimensional shape and properties of the molecule. |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govnih.gov This method is essential in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The output includes a predicted binding affinity (docking score) and the specific interactions between the ligand and the protein's active site. researchgate.net

Docking studies performed on a wide array of thiadiazole derivatives have provided critical insights into their mechanisms of action. These studies have shown that the thiadiazole scaffold can effectively anchor ligands into the active sites of various enzymes, such as dihydrofolate reductase (DHFR) and protein kinases, through specific interactions. nih.govnih.gov

A primary goal of molecular docking is to predict the conformation (pose) of the ligand within the binding site and to identify the key amino acid residues it interacts with. nih.govnih.gov Common interactions include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

For example, docking studies of 1,3,4-thiadiazole (B1197879) derivatives have identified critical hydrogen bonds and arene-arene interactions with residues like Phe31 and Ser59 in the DHFR active site. nih.gov Similarly, other studies have revealed that the thiadiazole moiety can form crucial hydrogen bonds with key residues in the allosteric site of the SHP2 enzyme or the hinge region of various kinases. nih.govnih.gov These findings are invaluable for the rational design of more potent and selective inhibitors.

Table 4: Example of Molecular Docking Results for a Thiadiazole Derivative (Compound YF704) with SHP2 Protein

| Interaction Type | Interacting Amino Acid Residue | Description |

| Hydrogen Bond | Thr108 | The ligand forms a hydrogen bond with the side chain of Threonine 108. nih.gov |

| Hydrogen Bond | Arg111 | A hydrogen bond is formed with the key residue Arginine 111. nih.gov |

| Hydrogen Bond | Phe113 | The ligand interacts with the backbone of Phenylalanine 113 via a hydrogen bond. nih.gov |

| Binding Affinity | - | The predicted binding energy suggests a stable and favorable interaction. |

This table is based on published data for a specific 1,3,4-thiadiazole derivative to illustrate the type of information obtained from docking studies. nih.gov

Interaction Energies and Hydrogen Bonding Networks

The study of interaction energies and hydrogen bonding is crucial for understanding how this compound interacts with itself and with other molecules in various environments, including the solid state. While specific crystallographic studies detailing the hydrogen bonding network of this compound are not extensively documented in publicly available literature, insights can be drawn from computational studies on analogous thiadiazole derivatives.

Theoretical calculations are instrumental in quantifying the strength and nature of non-covalent interactions. For instance, in related heterocyclic systems, intermolecular forces such as hydrogen bonds, halogen bonds (due to the presence of the bromine atom), and π-π stacking interactions play a significant role in the supramolecular assembly.

Hydrogen bonds, though perhaps not the dominant interaction in the absence of strong donor groups like -NH2 or -OH, can still occur with the nitrogen atoms of the thiadiazole ring acting as acceptors. More significantly for this molecule, the bromine atom can participate in halogen bonding, an interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site.

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and analysis of the electron density can reveal and characterize these weak interactions. researchgate.netnih.gov For example, studies on other brominated heterocyclic compounds have quantified the energy of C–Br···N or C–Br···O halogen bonds. rsc.org

In the absence of direct experimental data for this compound, theoretical models of its dimer or larger clusters can be constructed to calculate interaction energies. These calculations, often performed using density functional theory (DFT) or Møller-Plesset perturbation theory (MP2), can predict the most stable orientations and the energetics of dimerization. For related thiadiazole compounds, interaction energies for hydrogen-bonded dimers have been calculated to be significant, on the order of several kcal/mol. acs.orgresearchgate.net

Table 1: Illustrative Interaction Energies in Related Thiadiazole Systems

| Interacting Pair / Dimer | Type of Interaction | Computational Method | Calculated Interaction Energy (kcal/mol) | Reference |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole dimer | N-H···N Hydrogen Bond | B3LYP/M06-2X | 17.09 / 17.49 | acs.orgresearchgate.net |

| Deprotonated 1,3,4-thiadiazole with ethanol | O-H···N Hydrogen Bond | Geometry Optimization | ~7.81 | nih.gov |

| 4-bromopyridinium with tetrafluoroborate | C-Br···F Halogen Bond | Theoretical Calculations | Stronger than linear | rsc.org |

This table presents data from related compounds to illustrate the types and strengths of interactions that could be relevant for this compound.

Ab Initio and Semi-Empirical Methods for Electronic Properties

The electronic properties of this compound, which govern its reactivity, spectroscopic behavior, and potential applications, can be thoroughly investigated using a range of computational methods, from rigorous ab initio calculations to more efficient semi-empirical approaches.

Ab Initio Methods:

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like MP2 and Coupled Cluster), and Density Functional Theory (DFT), are used to solve the electronic Schrödinger equation without extensive empirical parameterization. nih.gov These methods provide detailed information about the electronic structure, including molecular orbital energies, electron density distribution, and molecular electrostatic potential (MEP).

For thiadiazole derivatives, DFT methods, particularly with hybrid functionals like B3LYP, have been shown to provide a good balance between accuracy and computational cost for predicting geometries and vibrational frequencies. nih.gov Calculations on related molecules have been used to determine key electronic parameters. acs.orgscholarsresearchlibrary.com

Key electronic properties that can be calculated include:

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. scholarsresearchlibrary.com

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electrophilic (positive potential) and nucleophilic (negative potential) sites. For this compound, the nitrogen atoms are expected to be regions of negative potential, while the area around the bromine atom (σ-hole) would show positive potential, indicating a site for nucleophilic attack.

Semi-Empirical Methods:

Semi-empirical methods, such as AM1 and PM3, use a simpler formulation of the Hamiltonian and incorporate parameters derived from experimental data. While less accurate than ab initio methods, they are computationally much faster, making them suitable for initial screenings of large numbers of molecules or for studying very large systems. researchgate.net They can provide useful qualitative insights into electronic properties and geometries.

Table 2: Calculated Electronic Properties for Analogous Thiadiazole Compounds

| Compound | Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |

| 5-amino-1,3,4-thiadiazol-2(3H)-one | B3LYP/6-31G(d) | - | - | 4.505 | scholarsresearchlibrary.com |

| 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | M06-2X | - | - | 5.522 | nih.gov |

| 1,3,4-thiadiazole | - | - | - | 6.158 | nih.gov |

This table provides examples of electronic property calculations on similar molecules, demonstrating the application of theoretical methods.

Through these computational approaches, a comprehensive understanding of the electronic characteristics of this compound can be achieved, predicting its behavior in chemical reactions and its potential for forming structured molecular assemblies.

Applications in Medicinal Chemistry and Drug Discovery

Biological Activities of 5-Bromo-3-methyl-1,2,4-thiadiazole Derivatives

Derivatives built upon the 1,2,4-thiadiazole (B1232254) scaffold have demonstrated a variety of biological effects, including significant antimicrobial and anticancer properties. nih.govresearchgate.net The introduction of different substituents onto the thiadiazole ring allows for the modulation of these activities, leading to the development of compounds with enhanced potency and selectivity.

The thiadiazole nucleus is a key component in the development of new antimicrobial agents. researchgate.netsphinxsai.com Its derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic microorganisms, including bacteria, fungi, and viruses. researchgate.netbepls.compharmedicopublishers.com

Numerous studies have demonstrated that derivatives of thiadiazoles exhibit considerable activity against both Gram-positive and Gram-negative bacteria. rsc.orgrsc.org For instance, a series of sulfonamide-1,2,4-thiadiazole derivatives were tested for their antibacterial effects, with some compounds showing better activity than commercial antibiotics like streptomycin and ampicillin. researchgate.net In general, these compounds were found to be more active against Gram-positive bacteria than Gram-negative bacteria. researchgate.net One particular pyrrolidine (B122466) derivative (compound 5h) exhibited the best activity against Bacillus cereus, Staphylococcus aureus, Pseudomonas aeruginosa, and Salmonella typhimurium. researchgate.net Another study on 1,3,4-thiadiazole (B1197879) derivatives found that compounds bearing a 5-(5-nitrofuran-2-yl) residue showed promising activity against Gram-positive bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, and Bacillus subtilis. researchgate.net

Conversely, some studies have found certain thiadiazole derivatives to be inactive against Gram-negative bacteria while retaining activity against Gram-positive strains. nih.govmdpi.com For example, a series of newly synthesized 1,2,4-triazole-3-thione and 1,3,4-thiadiazole derivatives showed potential activity against various Staphylococcus, Bacillus, and Micrococcus species (Gram-positive), but none had an inhibitory effect on the growth of Gram-negative bacteria. nih.gov Similarly, isatin-decorated thiazole derivatives, including a 5-bromo substituted compound, showed potent antimicrobial activities against E. coli, a Gram-negative bacterium. nih.gov

The increasing prevalence of antibiotic resistance is a major global health concern, driving the search for novel antimicrobial agents effective against resistant pathogens. nih.govsemanticscholar.org Thiadiazole derivatives have emerged as a promising area of research in this context. For example, certain isatin-decorated thiazole derivatives have demonstrated activity against Methicillin-Resistant Staphylococcus aureus (MRSA). nih.gov Specifically, a novel synthesized isatin-thiazole derivative showed notable activity against MRSA. nih.gov The development of hybrid molecules, combining the thiadiazole scaffold with other active pharmacophores like β-lactams or quinolines, is a strategy being explored to enhance efficacy and overcome resistance mechanisms. pharmedicopublishers.com

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which are notoriously resistant to conventional antibiotic treatments. nih.gov The ability to inhibit biofilm formation or disrupt mature biofilms is a key strategy in combating chronic and persistent infections. dergipark.org.tr Novel nih.govresearchgate.nettandfonline.comthiadiazole[3,2-a]pyrimidin-5-one derivatives have been investigated as potential biofilm dispersal agents. mdpi.com In one study, a specific derivative, compound 8j, demonstrated remarkable dispersal activity against preformed biofilms of significant Gram-positive and Gram-negative pathogens, as well as the fungus Candida albicans, with BIC50 (biofilm inhibitory concentration) values ranging from 17 to 40 µg/mL. mdpi.com Other research has shown that isatin-decorated thiazole derivatives with antimicrobial properties also exhibit strong biofilm distortion effects at concentrations below their minimum inhibitory concentrations (MIC). nih.gov

The thiadiazole scaffold is a versatile foundation for the design of new anticancer agents. nih.govresearchgate.nettandfonline.com Derivatives have been shown to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines. bepls.comsemanticscholar.org

Derivatives of thiadiazole have demonstrated significant cytotoxic effects against a range of human cancer cell lines. In one study, a series of 1,3,4-thiadiazole derivatives were evaluated for their anticancer activity against C6 rat glioma and A549 human lung adenocarcinoma cell lines. semanticscholar.org Compounds with p-chloro and p-nitro substituents showed enhanced anticancer activity against the C6 cell line, with IC50 values of 22.00 µg/mL and 18.50 µg/mL, respectively. semanticscholar.org Another investigation into 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazoles found good inhibitory effects against HT-29 colon cancer and MDA-MB-23 breast cancer cell lines. nih.gov The derivative with a benzyl substituent showed the best cytotoxicity, with inhibition of 68.28% against HT-29 cells and 62.95% against MDA-MB-23 cells. nih.gov

Furthermore, the cytotoxicity of N-(5-methyl- nih.govresearchgate.nettandfonline.comthiadiazol-2-yl)-propionamide was tested against several human tumor cell lines. dmed.org.ua The human hepatocellular carcinoma HepG2 cells were found to be the most sensitive to this compound, exhibiting an IC50 value of 9.4 μg/mL. dmed.org.ua The compound was less effective against human breast adenocarcinoma (MCF-7) and human lung carcinoma (A549) cells. dmed.org.ua Importantly, many of these potent thiadiazole-based anticancer agents have shown low cytotoxicity against normal cell lines, indicating a degree of selectivity for cancer cells. semanticscholar.orgnih.gov

Anticancer Properties

Mechanisms of Action (e.g., Enzyme Inhibition, DNA Interference, Cell Cycle Modulation)

Derivatives of the thiadiazole family exert their biological effects through various cellular and molecular mechanisms.

Enzyme Inhibition: A primary mechanism of action for many thiadiazole derivatives is the inhibition of key enzymes. bepls.com They have been investigated as inhibitors of enzymes involved in DNA replication and repair, such as DNA polymerases and topoisomerases. bepls.comnih.gov By binding to the active sites of these enzymes, they can disrupt DNA synthesis and supercoiling, leading to cell death. bepls.com Other targeted enzymes include histone deacetylases (HDACs), where inhibition leads to increased histone acetylation, activating tumor suppressor genes and inducing apoptosis. bepls.com Additionally, some derivatives inhibit inosine monophosphate dehydrogenase (IMPDH), an enzyme critical for the synthesis of guanosine nucleotides, thereby affecting the proliferation of rapidly dividing cells like cancer cells. bepls.commdpi.com

DNA Interference: Thiadiazole derivatives can interfere with DNA processes beyond direct enzyme inhibition. Some analogues have shown the ability to interact with calf thymus DNA (CT-DNA), suggesting a mechanism that involves binding to the DNA molecule itself. rsc.orgrsc.org Certain compounds have also demonstrated the ability to inhibit helicases, enzymes that unwind the DNA double helix, which is a crucial step in both replication and transcription. bepls.com The structural similarity of the 1,3,4-thiadiazole ring to pyrimidine, a core component of nucleic bases, may contribute to its ability to interfere with DNA replication processes. nih.gov

Cell Cycle Modulation: The anticancer effects of some thiadiazole derivatives are linked to their ability to modulate the cell cycle. Studies have shown that certain compounds can cause cell cycle arrest in different phases. For example, specific derivatives have been observed to stop the cell cycle at the G2/M phase or block the sub-G1 phase, leading to apoptosis or necrosis, respectively. nih.gov One potent triazolo-thiadiazole derivative was found to induce cell cycle growth arrest in the S phase. nih.gov

Anti-inflammatory Activity

Thiadiazole derivatives have been widely investigated for their anti-inflammatory properties. nih.govresearchgate.netijcrr.com Fused heterocyclic systems, such as 1,2,4-triazolo-[3,4-b]-1,3,4-thiadiazoles, are reported to possess anti-inflammatory activity. ptfarm.plmdpi.com

Research has utilized the carrageenan-induced rat paw edema model, a standard method for evaluating acute inflammation, to screen these compounds. researchgate.netijpsdronline.comnih.gov In one study, several newly synthesized 1,3,4-thiadiazole derivatives showed significant anti-inflammatory activity, with compounds 6d, 6i, 6j, and 6l exhibiting percentage inhibition of 46.8%, 48.1%, 49.4%, and 48.5%, respectively, compared to the standard drug Diclofenac. researchgate.net Another study found that a propionic acid derivative of 5-(1-adamantyl)-1,3,4-thiadiazole produced good, dose-dependent anti-inflammatory activity in the same model. nih.govresearchgate.net The anti-inflammatory action of some derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

Anticonvulsant Activity

The thiadiazole nucleus is a key structural component in the development of novel anticonvulsant agents. nih.govnih.govfrontiersin.org Various derivatives have been synthesized and evaluated for their ability to protect against seizures in established preclinical models. nih.gov

The two most common screening models are the maximal electroshock-induced seizure (MES) test and the subcutaneous pentylenetetrazole (scPTZ)-induced seizure test, which help identify activity against generalized tonic-clonic and myoclonic seizures, respectively. nih.govptfarm.pl

Several studies have reported significant anticonvulsant effects. For instance, a series of 3-aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles showed protection in the MES screen. nih.gov In another study, synthesized 1,2,4-triazolo-1,3,4-thiadiazole derivatives were evaluated, with compounds 6b, 6c, 6g, 6j, 6k, 6q, and 6r demonstrating potent activity in the MES test, comparable to standard drugs like phenytoin and carbamazepine. ptfarm.pl Furthermore, certain 1,3,4-thiadiazole derivatives were found to be highly potent at a dose of 30 mg/kg within 30 minutes in both MES and scPTZ models. nih.govfrontiersin.org

| Compound Series | Screening Model | Observed Activity | Reference |

|---|---|---|---|

| 3-Aryl amino/amino-4-aryl-5-imino-Δ2-1,2,4-thiadiazoles | MES & scPTZ | All tested compounds showed protection against MES seizures. | nih.gov |

| 3,6-Disubstituted-1,2,4-triazolo-1,3,4-thiadiazoles | MES | Compounds 6c, 6k, and others showed potent activity comparable to phenytoin. | ptfarm.pl |

| Substituted 1,2,4-triazole-1,3,4-thiadiazoles | MES & scPTZ | Three compounds were found to be highly potent at 30 mg/kg. | nih.govfrontiersin.org |

| 2-Aryl-5-hydrazino-1,3,4-thiadiazoles | MES | Compounds showed good potential for anticonvulsant activity. | nih.gov |

Enzyme Inhibition Studies

The 1,2,4-thiadiazole scaffold and its isomers are prominent in the study of enzyme inhibitors, targeting a diverse range of enzymes implicated in various diseases.

Urease Inhibition: Thiadiazole derivatives have been identified as effective urease inhibitors, which is relevant for treating infections caused by urease-producing bacteria like Helicobacter pylori. researchgate.net A series of 1,2,4-thiadiazole derivatives showed significant inhibitory activity, with IC50 values ranging from 9.45±0.05 to 267.42±0.23 μM. researchgate.net

Cholinesterase Inhibition: In the search for treatments for Alzheimer's disease, researchers have synthesized 1,2,4-triazole derivatives bearing an azinane moiety to evaluate their potential as cholinesterase inhibitors. nih.gov Certain methyl phenyl-substituted derivatives were found to be potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Carbonic Anhydrase Inhibition: The 1,3,4-thiadiazole ring is a key feature in known carbonic anhydrase inhibitors such as Acetazolamide (B1664987) and Methazolamide. researchgate.net This has inspired the development of new derivatives, including benzenesulfonamides bearing 1,2,4-thiadiazole moieties, with carbonic anhydrase inhibitory activity. rsc.org

Topoisomerase II Alpha Inhibition: Fused triazolo-thiadiazole derivatives have been investigated as potential anticancer agents that target topoisomerase II alpha (topIIα), an enzyme that maintains DNA topology. nih.gov One compound, KA39, was shown to be a potent anticancer agent by blocking the relaxation of supercoiled DNA and inhibiting topIIα phosphorylation. nih.gov

Other Enzymes: Thiadiazole derivatives have also been studied as inhibitors of α-glucosidase (for diabetes), lipoxygenase, nucleotide pyrophosphatases (NPPs), alkaline phosphatases (APs), and various kinases. nih.govd-nb.info

Other Pharmacological Activities (e.g., Antidiabetic, Antihypertensive, Analgesic, Pesticidal)

The therapeutic potential of thiadiazole derivatives extends to a variety of other pharmacological areas.

Antidiabetic Activity: Several classes of thiadiazole compounds have been investigated for their antidiabetic properties. mdpi.combepls.comnih.govnih.gov Thiazolidinediones (TZDs), which contain a thiadiazole ring, are a class of drugs used to treat type 2 diabetes by improving insulin sensitivity. bepls.com

Antihypertensive Activity: The 1,2,4-thiadiazole and 1,3,4-thiadiazole scaffolds have been associated with antihypertensive effects. nih.govmdpi.comresearchgate.netnih.gov

Analgesic Activity: Various novel thiadiazole derivatives have been synthesized and evaluated for their analgesic (pain-relieving) properties. ptfarm.plmdpi.comresearchgate.net Studies using methods like the tail-flick test have confirmed the analgesic potential of these compounds. ijpsdronline.com

Pesticidal Activity: The 1,2,4-thiadiazole structure has been utilized in the development of compounds with potential pesticidal applications. researchgate.net The broader thiadiazole class has been explored for fungicidal, bactericidal, insecticidal, and herbicidal properties. rsc.orgmdpi.comptfarm.pl

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of thiadiazole derivatives. mdpi.comnih.gov These studies involve systematically modifying the chemical structure of a lead compound to understand which parts of the molecule are essential for its pharmacological effects. For thiadiazole analogues, SAR studies have provided valuable insights into how substitutions on the heterocyclic ring influence their potency and selectivity. rsc.orgnih.gov

Impact of Substituent Modifications at C3 and C5

The substituents at the C3 and C5 positions of the 1,2,4-thiadiazole ring (or the corresponding C2 and C5 positions of the 1,3,4-thiadiazole isomer) play a critical role in determining the biological activity of the molecule. mdpi.com

Influence on Anticancer Activity: For 1,3,4-thiadiazole derivatives, the nature of the substituent on the ring is critical for anticancer efficacy. nih.govresearchgate.net Studies have shown that electron-withdrawing groups, such as nitro or chloro groups, at the C5 position can enhance cytotoxic activity. nih.gov Conversely, electron-donating groups like a methyl group were found to be detrimental to cytotoxicity. nih.gov In one study, a 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole was identified as the most potent compound against breast cancer cell lines, highlighting the importance of specific aryl groups at both positions. mdpi.com

Influence on Anticonvulsant Activity: SAR studies on 1,3,4-thiadiazole derivatives revealed that an amino-substituted compound showed anticonvulsant activity, whereas replacing this group with mercapto or methyl sulfone derivatives led to inactive compounds. nih.govfrontiersin.org This indicates that the nature of the substituent at this position is a key determinant of anticonvulsant properties.

Influence on Receptor Binding: In the development of adenosine A3 receptor antagonists, SAR studies of N-(3-phenyl-1,2,4-thiadiazol-5-yl) derivatives showed that modifications at both the C3 (phenyl group) and C5 (amide substituent) positions significantly impacted binding affinity and selectivity. nih.gov

Influence of Halogen Substituents on Biological Activity

The introduction of halogen atoms, particularly bromine, onto the thiadiazole ring is a critical strategy in medicinal chemistry for enhancing the biological potency of a compound. Structure-activity relationship (SAR) studies consistently demonstrate that substitution with electron-withdrawing groups, such as halogens, can lead to good potency. frontiersin.org

In the context of anticonvulsant activity, bromo-substituted 1,3,4-thiadiazole derivatives have been identified as particularly potent agents. frontiersin.org For instance, certain benzamide derivatives featuring a bromo-substitution showed 100% protection against mortality in preclinical models, highlighting the significant increase in activity conferred by the bromine atom. frontiersin.org SAR studies have confirmed that the presence of halo groups (Cl, Br, F) is a key factor in increasing the anticonvulsant activity of thiadiazole compounds. frontiersin.org

This principle also extends to anticancer applications. Research on quinolone-based 1,3,4-thiadiazoles revealed that the introduction of halogen atoms on an associated benzyl group can significantly improve anticancer potency. nih.gov Specifically, a 4-bromo-substituted analog proved to be the most potent against the A549 lung cancer cell line, indicating that the type and position of the halogen can have differential effects depending on the cancer cell line being studied. nih.gov

Rational Drug Design Based on SAR

Rational drug design for thiadiazole-based compounds relies heavily on understanding their structure-activity relationships (SAR). The SAR for this class of compounds reveals that biological activity is often linked to the lipophilicity and the electronic properties of the substituents on the thiadiazole ring. granthaalayahpublication.orgfrontiersin.org

Key elements of the SAR for thiadiazole derivatives include:

The Thiadiazole Core : The =N–C–S– moiety and the aromaticity of the ring itself are considered fundamental for anticonvulsant activity. frontiersin.org

Electron-Withdrawing Groups : Substitution with electron-withdrawing groups, such as halogens or nitro groups, generally enhances potency. frontiersin.org

Lipophilicity : Increasing the lipophilic character of the molecule can lead to improved activity, a principle that guides the addition of various substituent groups. frontiersin.orgresearchgate.net

By leveraging these SAR insights, medicinal chemists can design novel thiadiazole derivatives with improved efficacy and specificity. For example, knowing that bromo-substitution enhances anticonvulsant effects allows for the targeted synthesis of new analogs with potentially superior therapeutic profiles. granthaalayahpublication.orgfrontiersin.org

Mechanistic Studies of Biological Action

The biological actions of thiadiazole derivatives are diverse, stemming from their ability to interact with a variety of molecular targets and modulate different cellular pathways. researchgate.net

Molecular Target Identification and Validation

Thiadiazole-based compounds have been shown to interact with a range of enzymes, which are key molecular targets in various diseases. researchgate.net The validation of these targets is a crucial step in understanding the compound's mechanism of action.

Identified molecular targets for the broader class of 1,3,4-thiadiazoles include:

Carbonic Anhydrase (CA) researchgate.net

Cyclooxygenase (COX) researchgate.net

Matrix Metalloproteinases (MMPs) researchgate.net

Epidermal Growth Factor Receptor (EGFR) nih.gov

Human Epidermal Growth Factor Receptor 2 (HER-2) nih.gov

For example, certain 1,3,4-thiadiazole derivatives have shown potent inhibitory effects against EGFR and HER-2, which are critical targets in cancer therapy. nih.gov Other derivatives have been investigated as inhibitors of carbonic anhydrase, which is relevant for diuretic activity. researchgate.netmdpi.com

Ligand-Receptor Binding Interactions

The specific isomer of the thiadiazole ring and the orientation of its substituents are crucial for effective ligand-receptor binding. Computational docking studies have provided significant insights into these interactions. For the 1,2,4-thiadiazole isomer, the spatial arrangement of the nitrogen atoms can influence its ability to form key hydrogen bonds within a receptor's active site. rsc.org

A study on mTOR kinase inhibitors revealed that the orientation of an amino group on a 1,2,4-thiadiazole ring prevented a critical hydrogen bond interaction with the amino acid residue Glu2190. rsc.org This contrasted with the analogous 1,3,4-thiadiazole, which could form a stabilizing hydrogen bond network, resulting in higher affinity for the target. rsc.org This highlights how the specific placement of heteroatoms in the thiadiazole ring dictates binding efficacy. rsc.org

In other studies, molecular docking of 1,3,4-thiadiazole derivatives against the estrogen receptor (ER), a target in breast cancer, showed that interactions are often stabilized by hydrogen bonds and hydrophobic interactions with key amino acid residues like GLU353, ALA350, and LEU525. biointerfaceresearch.com The presence of groups capable of hydrogen bonding, such as phenolic hydroxyls, was found to be important for high binding energy. biointerfaceresearch.com

Cellular Pathway Modulation

Thiadiazole derivatives can exert their biological effects by modulating specific cellular signaling pathways. For anticonvulsant activity, the proposed mechanism for 1,3,4-thiadiazoles involves the GABA-A pathway, where they are thought to prevent neuronal firing by facilitating the release of chloride ions. frontiersin.org